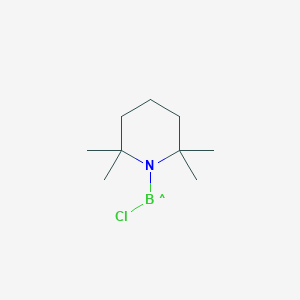
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and a 2,2,6,6-tetramethylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a boron-containing reagent, such as boron trichloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borohydride compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows the compound to participate in a variety of chemical reactions, including catalysis and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound that serves as a precursor in the synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Lithium tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
This compound is unique due to the presence of both a boron atom and a 2,2,6,6-tetramethylpiperidin-1-yl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
137696-19-6 |
|---|---|
Molecular Formula |
C9H18BClN |
Molecular Weight |
186.51 g/mol |
InChI |
InChI=1S/C9H18BClN/c1-8(2)6-5-7-9(3,4)12(8)10-11/h5-7H2,1-4H3 |
InChI Key |
IFCMUQHSZSPXGG-UHFFFAOYSA-N |
Canonical SMILES |
[B](N1C(CCCC1(C)C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















